N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide
説明
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as FMSB, is a compound that has gained attention in the scientific community due to its potential applications in cancer research. FMSB is a small molecule inhibitor that targets a specific protein, and has shown promising results in preclinical studies.
作用機序
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide binds to the ATP-binding pocket of PAK4, preventing its activation and downstream signaling. This leads to reduced cell migration, invasion, and proliferation, as well as increased apoptosis in cancer cells. This compound has also been shown to inhibit the formation of focal adhesions and stress fibers, which are important for cell adhesion and migration.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of other kinases, such as PAK1 and PAK2, which are involved in cell signaling and cytoskeletal organization. This compound has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for antibacterial therapy.
実験室実験の利点と制限
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. This compound has also been shown to have low toxicity in animal models, making it a potential candidate for clinical trials. However, this compound has some limitations as well. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to investigate its potential applications in combination therapy with chemotherapy and radiation therapy. Another direction is to investigate its potential as an antibacterial agent. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility and half-life. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
科学的研究の応用
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of a protein called PAK4, which is involved in cell migration, invasion, and proliferation. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis in preclinical studies. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-21(26(23,24)18-7-3-2-4-8-18)16-11-9-15(10-12-16)19(22)20-14-17-6-5-13-25-17/h2-13H,14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUQVUAEOONOAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。